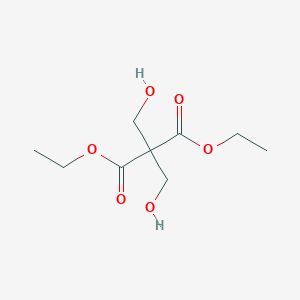
Diethyl bis(hydroxymethyl)malonate
Cat. No. B146577
M. Wt: 220.22 g/mol
InChI Key: WIOHBOKEUIHYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09024028B2
Procedure details


To a clear solution of diethyl bis(hydroxymethyl)malonate in 478 mL (6.52 mol) of acetone and 478 mL (8.45 mol) of acetone dimethylacetal was added 1.1 mL (42 mmol) of concentrated sulfuric acid and the reaction was stirred at room temperature overnight (19 hours). After 120 mL of saturated sodium carbonate was added, the mixture was stirred at room temperature for 15 minutes. The layers were separated and the semi-crystalline residue was washed with acetone (2×250 mL). The organics were evaporated. The residue was dispersed in 500 mL of ether and 250 mL of saturated Na2CO3, and stirred for 20 minutes. After the layers were separated, the organic layer was stirred with 250 mL of brine for 5 minutes and the layers separated. The organic layer was dried, evaporated, and placed under vacuum for 3 hours to produce a colorless oil, 527.5 g, in 94% yield.





Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:14][OH:15])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:16][C:17]([CH3:19])=O.COC(OC)(C)C.S(=O)(=O)(O)O>C(=O)([O-])[O-].[Na+].[Na+]>[CH3:16][C:17]1([CH3:19])[O:1][CH2:2][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:14][O:15]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C(=O)OCC)(C(=O)OCC)CO
|
|
Name
|
|
|
Quantity
|
478 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
478 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature overnight (19 hours)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the semi-crystalline residue was washed with acetone (2×250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organics were evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was dispersed in 500 mL of ether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
250 mL of saturated Na2CO3, and stirred for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the layers were separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the organic layer was stirred with 250 mL of brine for 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
placed under vacuum for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a colorless oil, 527.5 g
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(OCC(CO1)(C(=O)OCC)C(=O)OCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
